REACTION_CXSMILES
|
C(C1C=CC(N)=CC=1)CC1C=CC(N)=CC=1.C[C:18]1[CH:23]=[C:22]([CH2:24][C:25]2[CH:30]=[CH:29][C:28]([NH2:31])=[C:27](C)[CH:26]=2)[CH:21]=[CH:20][C:19]=1[NH2:33].CC1C=C(C2C=C(C)C(N)=C(C)C=2)C=C(C)C=1N.C1C(N)=CC=C(S(C2C=CC(N)=CC=2)(=O)=O)C=1.C1C(N)=CC=C(OC2C=CC(N)=CC=2)C=1.NC1C2C(=C(N)C=CC=2)C=CC=1.CC1C=C(C2C=CC(N)=C(C)C=2)C=CC=1N>>[CH2:24]([C:25]1[CH:30]=[CH:29][C:28]([NH2:31])=[CH:27][CH:26]=1)[C:22]1[CH:21]=[CH:20][C:19]([NH2:33])=[CH:18][CH:23]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC1=CC=C(N)C=C1)C1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC(=C1)CC2=CC(=C(C=C2)N)C)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=C(C1N)C)C1=CC(=C(N)C(=C1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1N)OC=2C=CC(=CC2)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC2=C(C=CC=C12)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=CC1N)C1=CC(=C(C=C1)N)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=C(N)C=C1)C1=CC=C(N)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |